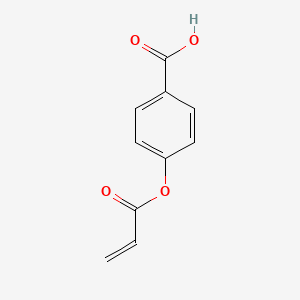
4-Acryloyloxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acryloyloxybenzoic acid: is an organic compound with the molecular formula C10H8O4. It is a derivative of benzoic acid, where the carboxyl group is substituted with an acryloyloxy group. This compound is of significant interest in the field of polymer chemistry due to its ability to form liquid crystalline polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Solution Polymerization: 4-Acryloyloxybenzoic acid can be synthesized through solution polymerization.
Bulk Melt Polymerization: Another method involves bulk melt polymerization, where the monomer is melted and polymerized in the presence of a catalyst.
Industrial Production Methods: Industrial production of p-acryloyloxybenzoic acid typically involves large-scale polymerization processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 4-Acryloyloxybenzoic acid can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the acryloyloxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Products typically include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Substitution: Products vary widely depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: : 4-Acryloyloxybenzoic acid is used in the synthesis of liquid crystalline polymers, which have applications in display technologies and advanced materials .
Biology: : The compound is studied for its potential antimicrobial properties, making it a candidate for use in medical and pharmaceutical applications .
Medicine: : Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable polymers that can encapsulate therapeutic agents .
Mecanismo De Acción
The mechanism of action of p-acryloyloxybenzoic acid involves its ability to form stable polymers through polymerization reactions. These polymers can interact with various molecular targets, including microbial cell walls, leading to antimicrobial effects . The compound’s ability to form liquid crystalline structures also plays a role in its applications in display technologies and advanced materials .
Comparación Con Compuestos Similares
Similar Compounds
p-Acryloyloxybenzoyl chloride: Similar in structure but with a chloride group instead of a carboxyl group.
p-Hydroxybenzoic acid: Lacks the acryloyloxy group but shares the benzoic acid core structure.
Uniqueness
Propiedades
Número CAS |
41514-45-8 |
|---|---|
Fórmula molecular |
C10H8O4 |
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
4-prop-2-enoyloxybenzoic acid |
InChI |
InChI=1S/C10H8O4/c1-2-9(11)14-8-5-3-7(4-6-8)10(12)13/h2-6H,1H2,(H,12,13) |
Clave InChI |
RZZZQPNSNIVWAU-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OC1=CC=C(C=C1)C(=O)O |
SMILES canónico |
C=CC(=O)OC1=CC=C(C=C1)C(=O)O |
Sinónimos |
p-acryloyloxybenzoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















